3-(5-Formylthiophen-2-yl)benzyl alcohol
Description
3-(5-Formylthiophen-2-yl)benzyl alcohol (CAS: 1349715-61-2) is a benzyl alcohol derivative featuring a thiophene ring substituted with a formyl (-CHO) group at the 5-position. Its molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.27 g/mol . The compound’s structure combines a benzyl alcohol moiety (hydroxymethylphenyl) with a thiophene heterocycle, where the formyl group introduces electron-withdrawing properties. This functional group enhances its utility as an intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science applications, particularly in reactions involving nucleophilic additions or condensations (e.g., Schiff base formation).
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8,13H,7H2 |
InChI Key |
QPKDXFFXZHPBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formylthiophen-2-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Another method involves the Chan-Lam coupling, which is used for the arylation of amines and other nitrogen-containing functional groups. This reaction is performed using aryl boronic acids and amines under mild conditions, offering good functional group tolerance .
Industrial Production Methods
Industrial production of 3-(5-Formylthiophen-2-yl)benzyl alcohol may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formylthiophen-2-yl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(5-Formylthiophen-2-yl)benzyl alcohol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Formylthiophen-2-yl)benzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound may act as a substrate for enzymes like oxidases, which facilitate the conversion of alcohols to aldehydes or acids . The thiophene ring’s electron-rich nature allows it to participate in various electrophilic and nucleophilic reactions, contributing to its reactivity and versatility in chemical transformations.
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of 3-(5-Formylthiophen-2-yl)benzyl alcohol are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Electronic Comparison
| Compound Name | Substituent on Thiophene | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|---|
| 3-(5-Formylthiophen-2-yl)benzyl alcohol | -CHO (formyl) | C₁₂H₁₀O₂S | 218.27 | Strong electron-withdrawing (-CHO) |
| 3-(5-Cyanothiophen-2-yl)benzyl alcohol | -CN (cyano) | C₁₂H₉NOS | 215.30 | Moderate electron-withdrawing (-CN) |
| 3-(5-Acetylthiophen-2-yl)benzyl alcohol | -COCH₃ (acetyl) | C₁₃H₁₂O₂S | 232.30 | Electron-withdrawing, steric bulk |
| 3-(5-Methylthiophen-2-yl)benzyl alcohol | -CH₃ (methyl) | C₁₂H₁₂OS | 206.28 | Electron-donating (+I effect) |
| 3-(Thiophen-2-yl)benzyl alcohol | -H (unsubstituted) | C₁₁H₁₀OS | 192.26 | Neutral (baseline aromatic thiophene) |
Sources :
- Electronic Effects : The formyl group’s strong electron-withdrawing nature reduces electron density at the benzyl alcohol site compared to methyl (-CH₃) or unsubstituted thiophene derivatives. This impacts reactivity in oxidation reactions (see Section 2.2) and nucleophilic substitutions.
Reactivity in Catalytic Oxidation
Evidence from catalytic oxidation studies (Pt@CHs catalyst, 80°C, 3 hours) highlights substituent-dependent yields :
Table 2: Oxidation Yields of Benzyl Alcohol Derivatives
| Entry | Compound (Substituent) | Product (Aldehyde) | Yield (%) |
|---|---|---|---|
| 1 | Benzyl alcohol (-H) | Benzaldehyde | 99 |
| 2 | 4-(Dimethylamino)benzyl alcohol (-N(CH₃)₂) | 4-(Dimethylamino)benzaldehyde | 80 |
| 7 | (4-Methylthiophenyl)methanol (-SCH₃) | (4-Methylthiophenyl)aldehyde | <50* |
*Inferred from reduced efficiency due to back-bonding .
- Comparison with Cyano/Acetyl Derivatives: The cyano group (-CN) may show similar or lower yields than formyl due to reduced electron density, while acetyl’s steric bulk could further impede catalytic interactions .
Commercial Availability and Cost
Data from Aroz Technologies, LLC. (2008) :
Table 3: Commercial Comparison
| Compound | Price (1g) | Supplier |
|---|---|---|
| 3-(5-Formylthiophen-2-yl)benzyl alcohol | $180.00 | Aroz Tech |
| 3-(5-Cyanothiophen-2-yl)benzyl alcohol | $320.00 | Aroz Tech |
| 3-(5-Acetylthiophen-2-yl)benzyl alcohol | $180.00 | Aroz Tech |
The higher cost of the cyano derivative reflects synthetic challenges (e.g., cyanide handling), while formyl and acetyl derivatives are more accessible.
Functional Group Versatility
- Formyl Group : Enables condensation reactions (e.g., with amines to form Schiff bases) and nucleophilic additions, making it valuable for synthesizing complex molecules.
- Cyano/Acetyl Groups: Less reactive than formyl in condensation but useful in reduction (cyano to amine) or acetylation reactions .
Biological Activity
3-(5-Formylthiophen-2-yl)benzyl alcohol is an organic compound notable for its unique structural features, which combine a benzyl alcohol framework with a 5-formylthiophen-2-yl substituent. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(5-Formylthiophen-2-yl)benzyl alcohol can be represented as follows:
This compound features a thiophene ring, which is known for its electron-rich properties, contributing to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 3-(5-Formylthiophen-2-yl)benzyl alcohol has been primarily investigated in the context of its potential as an anticancer agent and its interactions with various biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-(5-Formylthiophen-2-yl)benzyl alcohol. For instance, derivatives of benzothiazoles and thiophenes have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cellular metabolism pathways.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.37 | Apoptosis induction |
| Compound B | MDA-MB-231 | 0.73 | DNA synthesis inhibition |
| Compound C | A549 | 0.95 | Cell cycle arrest |
The proposed mechanisms through which 3-(5-Formylthiophen-2-yl)benzyl alcohol exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to strand breaks and apoptosis.
- Oxidative Stress Induction : The presence of electron-rich thiophene rings can lead to the generation of reactive oxygen species (ROS), which may damage cellular components.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation.
Study on Antitumor Activity
In a recent study published in Medicinal Chemistry Research, a series of thiophene derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications to the thiophene structure could enhance biological activity .
In Vivo Studies
Another significant study investigated the in vivo effects of related compounds on tumor growth in murine models. The results demonstrated a marked reduction in tumor size when treated with these compounds, indicating their potential for development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
